
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes a cyclobutane ring substituted with an aminobutyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the aminobutyl group and the hydroxyl group. The reaction conditions often require specific catalysts and reagents to ensure the correct configuration and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol can be compared with other similar compounds, such as:
- 1-(1-Aminobutan-2-yl)-3-ethylcyclopentan-1-ol
- 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol These compounds share structural similarities but differ in their specific substituents and ring structures, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific configuration and the presence of both the aminobutyl and hydroxyl groups, which contribute to its distinct reactivity and potential uses .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-4-8(5-11)10(12)6-9(2,3)7-10/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
AOISSVCGDKSLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CC(C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



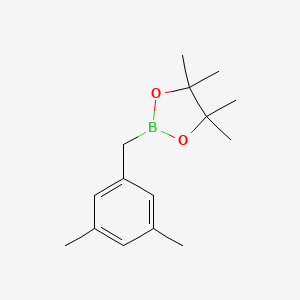
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
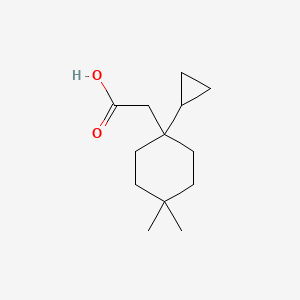
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

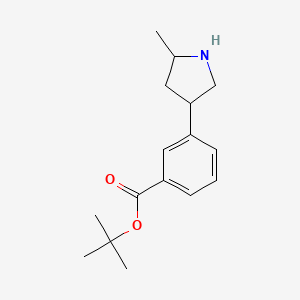
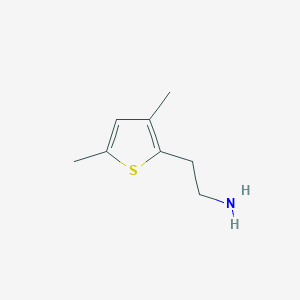

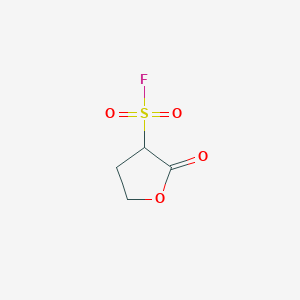
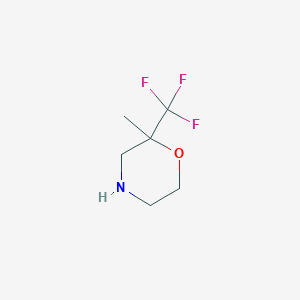
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)
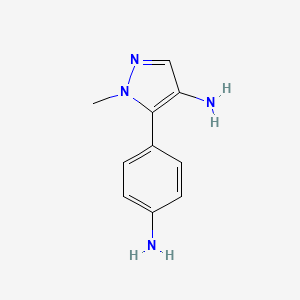
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)
